molecular formula C16H17ClN2O2 B5620489 N-[3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide

N-[3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide

Cat. No. B5620489
M. Wt: 304.77 g/mol
InChI Key: HCSIZGASNFEXKF-WTKPLQERSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions, starting from basic quinoline structures and introducing various substituents through reactions such as alkylation, acylation, and condensation. For example, a related compound's synthesis involved preparation from substituted 1-phenyl-2-propanones through a series of steps, ending with condensation with 4,7-dichloroquinoline or its N-oxide (Werbel et al., 1986). Another method for synthesizing similar acetamide derivatives employed the Passerini three-component reaction, highlighting the versatility and complexity of synthesis strategies in this chemical space (Taran et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives like N-[3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide is characterized by the presence of a quinoline core, modified by various functional groups that impact its chemical behavior and interactions. Structural studies often involve crystallography or computational modeling to understand the conformations and electronic distribution, crucial for predicting reactivity and binding properties. For instance, analysis of similar compounds has shown specific bond lengths and angles, and intramolecular hydrogen bonds contributing to molecular stability and planarity (Wen et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Quinoline derivatives have been studied for their antimicrobial, antifungal, and antitumor activities .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to explore its physical and chemical properties in more detail .

properties

IUPAC Name

N-[3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-9(17)4-6-13-10(2)18-15-7-5-12(19-11(3)20)8-14(15)16(13)21/h4-5,7-8H,6H2,1-3H3,(H,18,21)(H,19,20)/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSIZGASNFEXKF-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)NC(=O)C)CC=C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)NC(=O)C)C/C=C(/C)\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(2Z)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinolin-6-yl}acetamide

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